molecular formula C22H20N2O5 B2538384 2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 876941-55-8

2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B2538384
CAS No.: 876941-55-8
M. Wt: 392.411
InChI Key: KUTOVKLALJKPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.411. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of TCMDC-125347, also known as 2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-125347 interacts with PfCLK3 through a bidentate interaction involving two hydrogen bonds . The first bond involves the pyridine nitrogen lone pair and peptide backbone NH, and the second between the pyrrole NH and peptide backbone carbonyl . This interaction inhibits the kinase activity of PfCLK3, thereby disrupting the RNA splicing process essential for the survival of the parasite .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125347 affects the RNA splicing pathway in the malarial parasite. PfCLK3 is known to phosphorylate parasite SR proteins, which are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . By inhibiting PfCLK3, TCMDC-125347 disrupts these processes, leading to the death of the parasite .

Pharmacokinetics

It is suggested that tcmdc-125347 is a promising lead compound for the development of new antimalarials . This implies that it likely has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, although further studies would be needed to confirm this.

Result of Action

The result of TCMDC-125347’s action is the death of the malarial parasite at various stages. It rapidly kills P. falciparum at the trophozoite to schizont stages, prevents the development of stage V gametocytes, and inhibits the development of liver stage parasites .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-27-19-10-9-14(12-21(19)28-2)17-13-16(15-6-3-4-7-18(15)25)23-24(17)22(26)20-8-5-11-29-20/h3-12,17,25H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTOVKLALJKPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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